molecular formula C18H17N5OS B8305234 3-Benzoyl-5-[1-(2-pyridyl)piperazin4-yl]-1,2,4-thiadiazole

3-Benzoyl-5-[1-(2-pyridyl)piperazin4-yl]-1,2,4-thiadiazole

Cat. No. B8305234
M. Wt: 351.4 g/mol
InChI Key: OJUYWVBWBVDBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-5-[1-(2-pyridyl)piperazin4-yl]-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C18H17N5OS and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzoyl-5-[1-(2-pyridyl)piperazin4-yl]-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoyl-5-[1-(2-pyridyl)piperazin4-yl]-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Benzoyl-5-[1-(2-pyridyl)piperazin4-yl]-1,2,4-thiadiazole

Molecular Formula

C18H17N5OS

Molecular Weight

351.4 g/mol

IUPAC Name

phenyl-[5-(4-pyridin-2-ylpiperazin-1-yl)-1,2,4-thiadiazol-3-yl]methanone

InChI

InChI=1S/C18H17N5OS/c24-16(14-6-2-1-3-7-14)17-20-18(25-21-17)23-12-10-22(11-13-23)15-8-4-5-9-19-15/h1-9H,10-13H2

InChI Key

OJUYWVBWBVDBIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC(=NS3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled suspension of 3-(1-hydroxy- 1-phenylmethyl)-5-[1-(2-pyridyl)piperazin-4-yl]-1,2,4-thiadiazole (0.625 g, 1.77 mmol) in acetone was added dropwise over a period of ca. 10 min a solution of chromium trioxide (0.15 g, 1.5 mmol) dissolved in water (12 mL) and conc. sulfuric acid (0.33 mL). The resulting mixture was allowed to warm to room temperature and stirred for 16 h. The reaction mixture was diluted with ethyl acetate (100 mL), then made basic (pH ca. 10) by the addition of 3N sodium hydroxide solution. The organic layer was collected, washed with water, dried (sodium sulfate), filtered and concentrated in vacuo. Purification by column chromatography on silica gel using a solvent gradient of a mixture of hexane and ethyl acetate (6/4 and 4/6) afforded the title compound (390 mg, 75.3%) as a light yellow solid. The starting material (101 mg, 16.2%) was also recovered. M.p. 109.5-111.0° C.; 1H-NMR (CDCl3) δ8.23-8.26 (m, 3H), 7.50-7.63 (m, 4H), 6.73-6.74 (m, 2H), 3.79 (m, 8H, 4CH2); MS m/z 352 (M+ +1), 309, 258, 232, 204,147, 121,104, 77.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-hydroxy- 1-phenylmethyl)-5-[1-(2-pyridyl)piperazin-4-yl]-1,2,4-thiadiazole
Quantity
0.625 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.33 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0.15 g
Type
catalyst
Reaction Step Seven
Yield
75.3%

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